Pyridine-4-sulfonamide
Overview
Description
Pyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both the pyridine ring and the sulfonamide group imparts unique chemical properties, making it a valuable building block in various chemical syntheses.
Mechanism of Action
Target of Action
Pyridine-4-sulfonamide, like other sulfonamides, primarily targets dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division . Sulfonamides can also target other enzymes, receptors, and proteins, such as carbonic anhydrases (CAs) , cyclin-dependent kinases (CDKs) , and phosphatidylinositol 3-kinase (PI3K) in cancer cells .
Mode of Action
The mode of action of this compound involves inhibiting and replacing para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division . In cancer cells, it can exert its anticancer potential through different mechanisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . This results in the inhibition of bacterial growth.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, one of the pyridine-sulfonamide hybrids showed acceptable pharmacokinetics properties with a half-life of 2.33 hours, a maximum concentration of 1218 ng/mL, and an oral bioavailability of 33.1% .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth by disrupting folic acid synthesis . In cancer cells, it can exert its anticancer potential through different mechanisms . For instance, in HCT-116 and HT-29 xenografted mice models, a pyridine-sulfonamide hybrid significantly reduced tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of new pyridines with sulfonamide moiety was achieved under mild reaction conditions .
Biochemical Analysis
Biochemical Properties
Pyridine-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. Additionally, it interacts with dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway, leading to its inhibition . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase 3, while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways makes it a promising candidate for anticancer therapy. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of carbonic anhydrase, forming a stable complex that inhibits the enzyme’s activity . This inhibition disrupts the normal physiological functions of carbonic anhydrase, leading to various downstream effects. Additionally, this compound inhibits dihydropteroate synthetase by competing with its natural substrate, thereby blocking the folate synthesis pathway . These molecular interactions contribute to the compound’s pharmacological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances, liver toxicity, and hematological abnormalities . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. One of the key pathways is the folate synthesis pathway, where this compound inhibits dihydropteroate synthetase, leading to reduced folate production . This inhibition disrupts the synthesis of nucleotides and amino acids, affecting cellular proliferation and growth. Additionally, this compound can influence other metabolic pathways by modulating enzyme activities and altering metabolite levels . These interactions underscore the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, facilitating its entry into cells . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interactions with transporters and binding proteins, which can affect its pharmacokinetics and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-amine.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Pyridine-4-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulfapyridine: Another sulfonamide with a similar structure but different applications.
Sulfanilamide: A simpler sulfonamide used primarily as an antibacterial agent.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.
Uniqueness: Pyridine-4-sulfonamide is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and allows for a broader range of chemical modifications compared to simpler sulfonamides. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
pyridine-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUZEAHIJGTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495600 | |
Record name | Pyridine-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-88-7 | |
Record name | 4-Pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65938-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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